Azetidine-3-carbonitrile
Overview
Description
Azetidine-3-carbonitrile is a four-membered nitrogen-containing heterocycle with a nitrile group attached to the third carbon atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity. The ring strain inherent in the azetidine ring makes it a versatile building block for various chemical transformations.
Mechanism of Action
Mode of Action
Azetidines, in general, are known for their unique reactivity driven by a considerable ring strain . This allows them to interact with their targets in a unique way, triggering specific reactions under appropriate conditions . .
Biochemical Pathways
Azetidines are involved in various biochemical pathways due to their unique reactivity . They are used in organic synthesis and medicinal chemistry . .
Biochemical Analysis
Biochemical Properties
Azetidine-3-carbonitrile plays a crucial role in biochemical reactions due to its reactive nature. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, thereby modifying their function and activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways. This inhibition can result in changes in gene expression, affecting the transcription of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interfering with metabolic enzymes, leading to shifts in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions. These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound can inhibit the activity of cytochrome P450 enzymes by forming a covalent bond with the heme group, thereby preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions. Over time, the degradation products of this compound can accumulate and exert additional effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in gene expression and cellular metabolism, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects, such as the inhibition of specific enzymes or modulation of signaling pathways. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on cellular function. These findings highlight the importance of dose optimization in the therapeutic use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways for this compound involves its oxidation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, contributing to the compound’s overall biochemical activity. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic proteins. The subcellular localization of this compound can influence its ability to modulate cellular processes and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azetidine-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-aminopropionitrile with a suitable electrophile can lead to the formation of this compound. Another method involves the reduction of azetidinones (β-lactams) with reducing agents like lithium aluminium hydride .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Azetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under appropriate conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminium hydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Azetidine-3-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity profile.
Piperidine: A six-membered nitrogen-containing heterocycle commonly used in medicinal chemistry.
Uniqueness of Azetidine-3-carbonitrile: this compound is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and drug development, offering distinct advantages over other nitrogen-containing heterocycles .
Properties
IUPAC Name |
azetidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c5-1-4-2-6-3-4/h4,6H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIUUJCEMUAWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622677 | |
Record name | Azetidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732976-86-2 | |
Record name | Azetidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Azetidinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about using the Baylis-Hillman reaction to synthesize azetidine-3-carbonitriles/carboxylates?
A1: The Baylis-Hillman reaction offers a convenient and efficient way to create a new carbon-carbon bond, a fundamental process in organic chemistry [, ]. Applying this reaction to azetidine chemistry allows for the introduction of a versatile functional group (carbonitrile/carboxylate) at the 3-position of the azetidine ring. This is significant because it opens up possibilities for creating diverse azetidine derivatives, which could potentially possess interesting biological activities.
Q2: What are the limitations of the presented research on azetidine-3-carbonitriles/carboxylates?
A2: While the research provides a valuable synthetic route [, ], it primarily focuses on the methodology itself. Further investigation is needed to explore:
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